Pyrazine-2-carbothioamide

概要

説明

ピラジン-2-チオカルボンアミドは、その抗菌作用と抗菌作用により、抗結核薬としての可能性が示唆されています . この化合物は、分子式C5H5N3Sと分子量139.18 g/molを特徴としています .

2. 製法

合成経路と反応条件: ピラジン-2-チオカルボンアミドの合成は、通常、ピラジン-2-カルボン酸をチオニルクロリドと反応させて対応するアシルクロリドを得ることから始まります。 このアシルクロリドは、その後アミンと反応させてピラジン-2-カルボンアミドを生成します . チオニルクロリドの毒性のため、山口反応などの代替方法が検討されています。 この反応には、4-ジメチルアミノピリジンとトリエチルアミンとともに、山口試薬として2,4,6-トリクロロベンゾイルクロリドを使用します .

工業的製造方法: ピラジン-2-チオカルボンアミドの工業的製造は、自動化されたフロー調製方法によって達成できます。 これには、化合物を効率的かつスケーラブルに生産できる多段階フロー調製システムの使用が含まれます .

作用機序

ピラジン-2-チオカルボンアミドの作用機序には、細菌細胞内でのピラジノ酸への変換が関係しています。 ピラジノ酸は、酸性pHレベルで膜エネルギーを混乱させ、膜輸送機能を阻害することにより、結核菌の死滅につながります . この化合物は、細菌の増殖と複製に必要な脂肪酸の合成に不可欠な脂肪酸合成酵素I (FAS I) 酵素を特異的に標的としています .

類似化合物:

ピラジナミド: 結核治療の重要な第一選択薬で、その作用機序と構造が類似しています.

ピラジン-2-カルボンアミド: ピラジン-2-チオカルボンアミドの還元誘導体で、類似の用途に使用されています.

N-(4-クロロフェニル)ピラジン-2-カルボンアミド: 抗結核活性を高めた誘導体.

独自性: ピラジン-2-チオカルボンアミドは、その硫黄を含む構造により、酸素を含むアナログと比較して独特の化学的性質と生物学的活性を発揮します。 特に薬剤耐性株に対する抗結核剤としての可能性は、医薬品化学におけるその重要性を強調しています .

生化学分析

Biochemical Properties

Pyrazine-2-carbothioamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, this compound has been studied for its potential to inhibit the enzyme InhA, which is involved in the synthesis of mycolic acids in Mycobacterium tuberculosis . This inhibition can disrupt the bacterial cell wall synthesis, making it a potential candidate for anti-tuberculosis therapy.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the expression of genes involved in stress response and apoptosis. This modulation can lead to changes in cell survival and proliferation, making it a compound of interest in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, this compound binds to the InhA enzyme, inhibiting its activity and thereby affecting the synthesis of mycolic acids . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to considerIn vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways. For example, the inhibition of InhA by this compound disrupts the synthesis of mycolic acids, leading to changes in the overall metabolic profile of Mycobacterium tuberculosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be efficiently taken up by bacterial cells, where it exerts its inhibitory effects on target enzymes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In bacterial cells, this compound localizes to the cytoplasm, where it interacts with enzymes involved in cell wall synthesis . This localization is essential for its inhibitory effects on mycolic acid synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine-2-thio Carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to yield the corresponding acyl chloride. This acyl chloride is then treated with amines to produce pyrazine-2-carboxamides . due to the toxic nature of thionyl chloride, alternative methods such as the Yamaguchi reaction have been explored. This reaction involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine .

Industrial Production Methods: Industrial production of Pyrazine-2-thio Carboxamide can be achieved through automated flow preparation methods. This involves the use of a multi-step flow preparation system, which allows for the efficient and scalable production of the compound .

化学反応の分析

反応の種類: ピラジン-2-チオカルボンアミドは、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されてピラジン-2-カルボン酸を生成します。

還元: 還元反応により、ピラジン-2-カルボンアミドが生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物:

酸化: ピラジン-2-カルボン酸。

還元: ピラジン-2-カルボンアミド。

置換: さまざまな置換ピラジン誘導体.

4. 科学研究の応用

ピラジン-2-チオカルボンアミドは、次のものを含むいくつかの科学研究の応用があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: この化合物の抗菌作用と抗菌作用により、抗結核研究の有望な候補となっています.

科学的研究の応用

Antimycobacterial Activity

Research has shown that pyrazine derivatives exhibit significant antimycobacterial activity against Mycobacterium tuberculosis. A study reported the synthesis of 5-alkylamino-N-phenylpyrazine-2-carboxamides, which demonstrated micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis H37Ra. For instance, compounds with a 5-(heptylamino) substituent showed an MIC of 0.78 µg/mL, indicating potent activity against this pathogen .

Antiviral Properties

Recent studies have focused on the antiviral potential of pyrazine derivatives against SARS-CoV-2. A series of pyrazine conjugates were synthesized and screened for their efficacy against the virus. Notably, compounds with IC50 values in the low millimolar range exhibited promising antiviral activity, suggesting that pyrazine derivatives could serve as potential therapeutic agents for COVID-19 .

Case Study 1: Antitubercular Agents

A comprehensive study explored the synthesis of substituted N-phenylpyrazine-2-carboxamides as potential antitubercular agents. The compounds were evaluated for their activity against multiple mycobacterial strains, with several candidates showing low cytotoxicity alongside effective inhibition .

| Compound Name | MIC (µg/mL) | Cytotoxicity (SI) |

|---|---|---|

| 5-(Heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide | 0.78 | >20 |

| N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide | 3.91 | >38 |

Case Study 2: Antiviral Activity Against SARS-CoV-2

In another study, microwave-assisted synthesis of pyrazine conjugates led to the identification of compounds with significant antiviral properties against SARS-CoV-2. The selectivity index of these compounds indicated enhanced efficacy compared to established antiviral drugs like Favipiravir .

| Compound ID | IC50 (mM) | CC50 (mM) | Selectivity Index |

|---|---|---|---|

| 12a | 0.2064 | 1.396 | 6.75 |

| 12i | 0.3638 | 1.142 | 3.14 |

類似化合物との比較

Pyrazinamide: An important first-line drug for tuberculosis treatment, known for its similar mechanism of action and structure.

Pyrazine-2-carboxamide: A reduced derivative of Pyrazine-2-thio Carboxamide, used in similar applications.

N-(4-chlorophenyl)pyrazine-2-carboxamide: A derivative with enhanced antitubercular activity.

Uniqueness: Pyrazine-2-thio Carboxamide is unique due to its sulfur-containing structure, which imparts distinct chemical properties and biological activities compared to its oxygen-containing analogs. Its potential as an antituberculosis agent, particularly against drug-resistant strains, highlights its significance in medicinal chemistry .

生物活性

Pyrazine-2-carbothioamide is a derivative of pyrazine, a six-membered heterocyclic compound containing nitrogen. This compound has garnered attention for its diverse biological activities, including antibacterial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

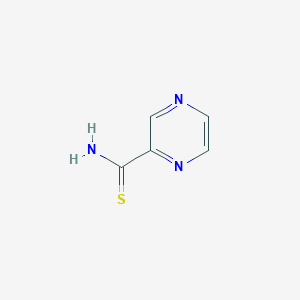

This compound can be structurally represented as follows:

The presence of the carbothioamide group enhances its reactivity and biological potential compared to other pyrazine derivatives.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, this compound has shown mycobacteriostatic and mycobacteriocidal activities in vitro, suggesting potential applications in treating infections caused by Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 6.25 | Mycobactericidal |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 6.25 | Antimycobacterial |

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazine derivatives. For example, compounds derived from pyrazine have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). This compound exhibited IC50 values ranging from 0.13 to 0.19 µM against these cell lines, indicating potent inhibitory effects comparable to established chemotherapeutics .

Table 2: Anticancer Activity of Pyrazine Derivatives

Neuroprotective Effects

Neuroprotective properties have also been attributed to pyrazine derivatives. A study demonstrated that certain compounds could inhibit apoptosis in PC12 cells by modulating mitochondrial pathways, with EC50 values as low as 3.68 μM . The mechanism involves upregulating Bcl-2 and downregulating cytochrome-C expression.

Table 3: Neuroprotective Activity of Pyrazine Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | PC12 | 3.68 | Mitochondrial pathway inhibition |

Case Studies

- Antimycobacterial Evaluation : In a comparative study, pyrazine derivatives were tested against Mycobacterium tuberculosis strains. The results indicated that several compounds, including this compound, exhibited MIC values comparable to existing treatments like pyrazinamide .

- Anticancer Studies : A series of synthesized pyrazine derivatives were evaluated for their cytotoxic effects on cancer cell lines. The most potent derivative showed significant inhibition of cell proliferation and induced apoptosis in BEL-7402 cells with an IC50 value of 10.74 µM .

- Neuroprotection in Oxidative Stress Models : Research involving oxidative stress models demonstrated that certain pyrazine derivatives could protect human endothelial cells from hydrogen peroxide-induced damage, highlighting their potential in neurodegenerative disease therapies .

特性

IUPAC Name |

pyrazine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3S/c6-5(9)4-3-7-1-2-8-4/h1-3H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIURPUMROGYCLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196699 | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-72-2 | |

| Record name | 2-Pyrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazinethiocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopyrazinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazinecarboxamide, thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyrazine-2-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZINETHIOCARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI046KHA6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between the pyrazine derivatives studied in the research papers and what impact does this have on their activity against Mycobacterium tuberculosis ?

A: The research papers [, ] explore a range of pyrazine derivatives, focusing on modifications at the 6-position of the pyrazine ring. These modifications include various alkyl amino groups (6-RNH-), dialkylhydrazino groups (6-R2NNH-), alkoxy groups, and phenoxy groups. All derivatives were synthesized as pyrazine-2-carbothioamides. The studies aimed to evaluate how these structural changes influence the compounds' tuberculostatic activity.

Q2: What is the minimum inhibitory concentration (MIC) range observed for the pyrazine derivatives against Mycobacterium tuberculosis?

A: The research revealed a range of MIC values for the different pyrazine derivatives against Mycobacterium tuberculosis. * In one study [], pyrazine amidines and amidoximes displayed MIC values between 31.5 µg/cm3 and 2000 µg/cm3, indicating relatively weak activity. * Another study [] focusing on 6-alkyl amino and 6-dialkylhydrazino pyrazine-2-carbothioamides showed activity within the range of 15.6 µg/cm3 to 250 µg/cm3.

Q3: Were there any limitations or challenges encountered during the research on these pyrazine derivatives?

A: One significant challenge encountered was the lack of in vivo efficacy observed for the most promising compound identified in vitro []. This highlights a common hurdle in drug development, where promising in vitro activity does not always translate to success in animal models or clinical settings. Further research is necessary to understand the factors contributing to this discrepancy and to optimize the compounds for improved in vivo efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。